N-(2-methylbenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide
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Overview
Description
N-(2-methylbenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a piperidine ring, a thienopyrimidine core, and substituted benzyl and phenyl groups.
Preparation Methods
The synthesis of N-(2-methylbenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route may include:
Formation of the thienopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Substitution reactions: Introduction of the 3-methylphenyl and 2-methylbenzyl groups through nucleophilic substitution reactions.
Coupling reactions: Formation of the piperidine-4-carboxamide moiety through amide coupling reactions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
N-(2-methylbenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological activity.
Industry: It could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-methylbenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could involve binding to enzymes or receptors, modulating their activity, and affecting various biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to N-(2-methylbenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide include other thienopyrimidine derivatives and piperidine-based compounds These compounds may share structural similarities but differ in their functional groups and overall activity
Properties
Molecular Formula |
C27H28N4O2S |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
N-[(2-methylphenyl)methyl]-1-[7-(3-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C27H28N4O2S/c1-17-6-5-9-20(14-17)22-16-34-24-23(22)29-27(30-26(24)33)31-12-10-19(11-13-31)25(32)28-15-21-8-4-3-7-18(21)2/h3-9,14,16,19H,10-13,15H2,1-2H3,(H,28,32)(H,29,30,33) |
InChI Key |
QXVAEZHJEFABRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCC(CC4)C(=O)NCC5=CC=CC=C5C |
Origin of Product |
United States |
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